REACTION_SMILES
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[F-:12].[I:1][c:2]1[cH:3][c:4]([N+:9](=[O:10])[O-:11])[c:5]([Cl:8])[n:6][cH:7]1.[K+:13].[O:14]=[CH:15][N:16]([CH3:17])[CH3:18]>>[I:1][c:2]1[cH:3][c:4]([N+:9](=[O:10])[O-:11])[c:5]([F:12])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(I)cnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(I)cnc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |